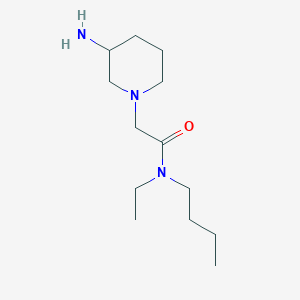

2-(3-氨基哌啶-1-基)-N-丁基-N-乙基乙酰胺

描述

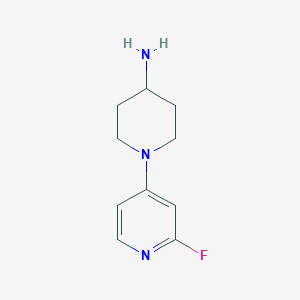

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical and Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .

科学研究应用

药理合成

哌啶衍生物,包括像 2-(3-氨基哌啶-1-基)-N-丁基-N-乙基乙酰胺 这样的化合物,在药物合成中至关重要。 它们存在于二十多种药物类别中,在开发新的药物疗法中发挥着重要作用 。该化合物的结构允许创建多种具有药理活性的分子,有可能导致针对各种疾病的新疗法的开发。

药物发现

在药物发现中,该化合物可用作合成小分子库的构建块。 这些库对于高通量筛选至关重要,高通量筛选是鉴定新药候选者的关键步骤 。氨基哌啶部分由于其在生物活性化合物中的普遍存在而特别有价值。

有机合成

该化合物在有机合成中用作通用的中间体。其独特的结构使其能够通过环化、胺化和环加成等反应构建复杂分子。 这使其成为开发新的合成方法的化学家的宝贵工具 。

材料科学

在材料科学中,哌啶衍生物可用于在分子水平上改变材料的性质。 该化合物可能参与合成具有独特特性的新型聚合物或涂层,例如增强的耐久性或与其他物质的特定相互作用。

生物学研究

2-(3-氨基哌啶-1-基)-N-丁基-N-乙基乙酰胺 可用于生物学研究以探测蛋白质或酶的功能。 通过将其连接到生物分子或用作天然底物的模拟物,研究人员可以研究细胞内的生物通路和相互作用 。

化学生物学

在化学生物学中,该化合物可用于创建生物过程的探针或调节剂。 它可以帮助理解疾病的潜在机制,并帮助设计靶向疗法 。

神经科学研究

鉴于哌啶结构在神经活性药物中的重要性,该化合物可用于合成靶向神经通路的新分子。 它可能有助于治疗神经退行性疾病或精神疾病 。

农业化学

在农业化学中,该化合物的衍生物可以被合成用作新型杀虫剂或除草剂。 它们的独特结构可以提供针对害虫和杂草的新作用方式,有可能导致更有效和可持续的农业实践 。

作用机制

Target of Action

Similar compounds have been known to target dipeptidyl peptidase 4 (dpp-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which stimulate a decrease in blood glucose levels .

Mode of Action

Compounds that target dpp-4 typically work by inhibiting the enzyme, thereby increasing the levels of incretin hormones in the body . This leads to an increase in insulin production in response to meals and a decrease in the amount of glucose produced by the liver .

Biochemical Pathways

Dpp-4 inhibitors generally affect the incretin system, which includes the hormones glucagon-like peptide-1 (glp-1) and glucose-dependent insulinotropic polypeptide (gip) . These hormones are involved in glucose homeostasis .

Pharmacokinetics

Similar compounds are known to be well absorbed and distributed throughout the body . They are typically metabolized in the liver and excreted in the urine .

Result of Action

Dpp-4 inhibitors generally result in an increase in insulin secretion and a decrease in glucagon secretion . This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .

安全和危害

未来方向

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and new developments are likely to occur in the future.

属性

IUPAC Name |

2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-3-5-9-16(4-2)13(17)11-15-8-6-7-12(14)10-15/h12H,3-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHVBPMZYOHCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

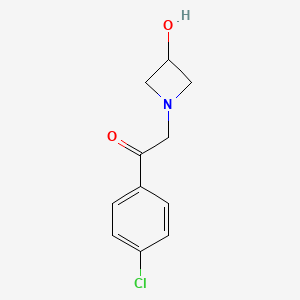

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475819.png)

![1-(cyclopropylmethyl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475829.png)